Tetraethyl methylenediphosphonate

Catalog No.
S748991
CAS No.
1660-94-2
M.F
C9H22O6P2
M. Wt
288.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethyl methylenediphosphonate

CAS Number

1660-94-2

Product Name

Tetraethyl methylenediphosphonate

IUPAC Name

1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane

Molecular Formula

C9H22O6P2

Molecular Weight

288.21 g/mol

InChI

InChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3

InChI Key

STJWVOQLJPNAQL-UHFFFAOYSA-N

SMILES

CCOP(=O)(CP(=O)(OCC)OCC)OCC

Synonyms

P,P’-Methylenebisphosphonic Acid P,P,P’,P’-Tetraethyl Ester; Methylenebisphosphonic Acid Tetraethyl Ester; Bis(diethylphosphono)methane; Methylenebis(diethoxyphosphine oxide); Methylenebis(diethyl phosphonate); Methylenebis(phosphonic acid) tetraethy

Canonical SMILES

CCOP(=O)(CP(=O)(OCC)OCC)OCC

The exact mass of the compound Tetraethyl methylenediphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethyl methylenediphosphonate (CAS 1660-94-2) is a geminal bisphosphonate ester, a class of organophosphorus compounds defined by two phosphonate groups attached to a single carbon atom. It primarily serves as a versatile and reactive intermediate for synthesizing more complex molecules, including vinyl phosphonates via the Horner-Wadsworth-Emmons (HWE) reaction and various bisphosphonate derivatives for pharmaceutical and materials science applications. Its standard physical state as a high-boiling, colorless liquid offers significant processability and handling advantages over solid or more volatile reagents.

Substituting Tetraethyl methylenediphosphonate (TEMDP) with near analogs can lead to process failures and off-spec products. Using the tetramethyl ester, for instance, alters reaction kinetics, solubility profiles, and the stability of the final de-esterified acid product. Replacing the single methylene bridge with a longer alkyl chain (e.g., in tetraethyl ethylenediphosphonate) changes the crucial P-C-P bond angle, impacting stereochemical outcomes in olefination reactions and the chelating efficiency in metal-binding applications. Furthermore, substituting TEMDP with a mono-phosphonate reagent like triethyl phosphonoacetate makes it impossible to introduce the geminal bisphosphonate moiety, a non-negotiable structural requirement for targets such as certain bone resorption inhibitors, specific flame retardants, and multidentate metal ligands.

Superior Processability and Safety Due to Liquid Form and High Thermal Stability

As a liquid with a high boiling point and flash point, Tetraethyl methylenediphosphonate offers significant handling advantages over alternative reagents that are solids or have lower flash points. This physical state eliminates the need for dissolution steps common with solid phosphonium salts used in Wittig reactions and provides a wider, safer operating temperature range for industrial processes.

Evidence DimensionPhysical State & Thermal Properties
Target Compound DataLiquid at STP; Boiling Point: 171-174 °C @ 11 mmHg; Flash Point: >230 °F (>110 °C)
Comparator Or BaselineMany Wittig reagents (e.g., (Methyl)triphenylphosphonium bromide) are solids requiring dissolution; other reactive liquids may have lower flash points requiring more stringent handling protocols.
Quantified DifferenceN/A (Qualitative difference in physical state and handling procedure)
ConditionsStandard Temperature and Pressure (STP) for physical state; standard reported values for thermal properties.

This simplifies process scale-up, reduces solvent usage associated with dissolving solid reagents, and enhances workplace safety, directly impacting operational efficiency and cost.

Enables High-Yield, Solvent-Free Mechanochemical Synthesis Routes

Tetraethyl methylenediphosphonate is compatible with advanced, sustainable synthesis methods. In a solvent-free, mechanically activated Horner-Wadsworth-Emmons reaction, it produced various (E)-phosphonocinnamic esters in yields ranging from good to excellent (up to 99%) with reaction times as short as 5 minutes. This demonstrates a significant process intensification compared to traditional methods.

Evidence DimensionReaction Yield and Time (HWE Olefination)
Target Compound DataUp to 99% yield in 5 minutes
Comparator Or BaselineConventional solution-based HWE reactions often require hours of reaction time, use of organic solvents, and more complex workup procedures.
Quantified DifferenceDrastic reduction in reaction time from hours to minutes and elimination of solvent.
ConditionsSolvent-free mechanochemical grinding with potassium tert-butoxide as a base.

For manufacturers of specialty olefins and vinylphosphonates, using this compound enables the adoption of green chemistry principles, drastically cutting solvent costs, reducing waste, and increasing throughput.

Essential Precursor for High-Performance, Halogen-Free Flame Retardants

Organophosphorus compounds are a leading class of halogen-free flame retardants, capable of imparting a V-0 rating under the UL 94 standard at phosphorus concentrations as low as 1-2 wt%. Tetraethyl methylenediphosphonate serves as a key reactive building block to incorporate the required geminal bisphosphonate moiety into polymer backbones or as a precursor for synergistic additive packages, offering a direct pathway to formulating materials that comply with modern environmental regulations.

Evidence DimensionFlame Retardant Efficacy & Regulatory Compliance
Target Compound DataServes as a precursor to achieve UL 94 V-0 rating at 1-2 wt% phosphorus content in the final formulation.
Comparator Or BaselineTetrabromobisphenol A (TBBA), a common halogenated flame retardant, which is under increasing regulatory and environmental scrutiny.
Quantified DifferenceEnables halogen-free formulations, avoiding the environmental and health concerns associated with brominated compounds.
ConditionsIncorporation into epoxy resins and other polymer systems.

Procuring this compound is a strategic decision for formulators needing to replace regulated halogenated additives without compromising on the high-performance flame retardancy required for electronics and construction materials.

Sustainable Manufacturing: Solvent-Free Synthesis of Vinylphosphonates

Ideal for chemical manufacturers aiming to reduce their environmental footprint and operational costs. The compound's proven utility in high-yield, solvent-free mechanochemical HWE reactions allows for the efficient production of specialty olefins and phosphonate-containing monomers without the expense and waste of traditional solvents.

Advanced Materials: Formulation of Halogen-Free, High-Performance Polymers

A critical procurement for polymer and additive manufacturers developing next-generation, environmentally compliant materials. It serves as a key intermediate for creating reactive or additive flame retardant systems that meet stringent UL 94 V-0 fire safety standards without resorting to regulated halogenated compounds.

Energy Storage: R&D of Safer, High-Voltage Lithium-Ion Battery Electrolytes

For battery technology companies and research labs, this compound is a valuable precursor for designing novel electrolyte additives. Its phosphorus-containing structure is sought for its potential to form a stable solid electrolyte interphase (SEI) on electrode surfaces, enhancing thermal stability and cycle life, which are critical for high-energy-density applications.

Pharmaceutical Synthesis: Building Block for Bisphosphonate APIs

An essential starting material for pharmaceutical development and manufacturing. The geminal bisphosphonate structure provided by this reagent is the core pharmacophore for an entire class of drugs used to treat bone disorders, making its procurement a necessary first step in the synthesis of these active pharmaceutical ingredients.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1660-94-2

Wikipedia

Tetraethyl methylenediphosphonate

General Manufacturing Information

Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetraethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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